REACTION_CXSMILES
|
[C:1]([CH:3]([C:8]1[C:13]([Cl:14])=[CH:12][C:11]([Cl:15])=[CH:10][N:9]=1)C(OC)=O)#[N:2].[Cl-].[Na+]>CS(C)=O.O>[Cl:14][C:13]1[C:8]([CH2:3][C:1]#[N:2])=[N:9][CH:10]=[C:11]([Cl:15])[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)C1=NC=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.3 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.374 mmol | |
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 76.4% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |